molecular formula C20H18O2 B14617563 2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- CAS No. 57880-92-9

2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)-

Katalognummer: B14617563
CAS-Nummer: 57880-92-9
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: YELDZXQWVYIOMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- is an organic compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its unique structure, which includes a conjugated system of double bonds and aromatic rings, making it an interesting subject for various chemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- typically involves the condensation of 2,4-pentanedione with 3,3-diphenyl-2-propenal. This reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the compound from the reaction mixture .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Pentanedione, 3-(3,3-diphenyl-2-propenylidene)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

57880-92-9

Molekularformel

C20H18O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

3-(3,3-diphenylprop-2-enylidene)pentane-2,4-dione

InChI

InChI=1S/C20H18O2/c1-15(21)19(16(2)22)13-14-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI-Schlüssel

YELDZXQWVYIOMW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.